Benzene, 1,1'-sulfonylbis[3-azido-
Übersicht
Beschreibung
Benzene, 1,1'-sulfonylbis[3-azido-' (or BSA) is a highly reactive compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that is produced by the reaction of benzene sulfonic acid and 3-azidopropane. BSA has been used in a variety of applications, including synthetic organic chemistry, biochemistry, and drug discovery. BSA has been found to be a useful reagent for the synthesis of a variety of molecules and materials, as well as a catalyst for a variety of biochemical reactions.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
In a study by Biesemeier et al. (2014), the azido group's conformation angle with respect to the benzene ring in potassium 4-azidobenzenesulfonate was examined, revealing insights into the crystal structure and coordination of potassium ions with sulfonyl groups. This research contributes to a deeper understanding of the chiral properties within crystal structures (Biesemeier et al., 2014).
Diazotransfer and Azidoacylbenzotriazoles Synthesis
Katritzky et al. (2010) described the use of Benzotriazol-1-yl-sulfonyl azide as a diazotransfer reagent, facilitating the synthesis of various chemical compounds like amides and azido protected peptides. This method is significant for its efficiency in synthesizing a wide range of azides and diazo compounds (Katritzky et al., 2010).
Selective N-alkylation
Sobolov et al. (1998) utilized the benzene sulfonyl group for selective N-alkylation of pyrrolopyrimidines and 5-aminoindoles. This process showcases the benzene sulfonyl group's potential in organic synthesis, particularly for alkylating substrates (Sobolov et al., 1998).
Catalytic Aziridination
Zdilla and Abu‐Omar (2006) explored the mechanism of catalytic aziridination with manganese corrole, using the benzene sulfonyl group. Their research provided insight into the high-valent manganese imido complex and its role in catalytic reactions (Zdilla & Abu‐Omar, 2006).
Sulfonyloxylactonization
Yan et al. (2009) reported an efficient catalytic method for sulfonyloxylactonization of alkenoic acids. This novel approach utilized (Diacetoxyiodo)benzene as a catalyst, highlighting the application of benzene derivatives in organic synthesis (Yan et al., 2009).
Wirkmechanismus
Target of Action
Sulfone drugs, a category to which this compound belongs, are known to exhibit a range of pharmacological activities against a wide range of bacteria .
Mode of Action
It is likely that its mechanism of action is similar to that of other sulfonamides, which involves inhibition of folic acid synthesis in susceptible organisms .
Eigenschaften
IUPAC Name |
1-azido-3-(3-azidophenyl)sulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N6O2S/c13-17-15-9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)16-18-14/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCUYYJTVIYFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072826 | |
Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75742-13-1 | |
Record name | 1,1′-Sulfonylbis[3-azidobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75742-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-sulfonylbis(3-azido- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075742131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1'-sulfonylbis[3-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3072826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-diazidodiphenyl sulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes 3,3'-diazidodiphenyl sulfone suitable for photoresist applications?
A1: 3,3'-Diazidodiphenyl sulfone acts as a photosensitizer when combined with phenolic resins like poly(4-vinylphenol). Upon exposure to deep UV radiation, the azide groups within the compound undergo photodecomposition. [, ] This process alters the solubility of the resist material, making the exposed areas insoluble in alkaline developers. [] This solubility change enables the creation of high-resolution patterns on substrates, which is crucial in microlithography. []
Q2: How does the sensitivity of 3,3'-diazidodiphenyl sulfone-based resists compare to other materials?
A2: Studies show that negative deep UV resists formulated with 3,3'-diazidodiphenyl sulfone and poly(4-vinylphenol) exhibit significantly higher sensitivity compared to traditional poly(methyl methacrylate) (PMMA) resists. [] In fact, these formulations demonstrate sensitivity approximately two orders of magnitude greater than PMMA. [] This increased sensitivity translates to shorter exposure times, making them advantageous for high-throughput lithographic processes.
Q3: Are there any advantages of using 3,3'-diazidodiphenyl sulfone-based resists in terms of etching resistance?
A3: Research indicates that the dry etching resistance of resists based on 3,3'-diazidodiphenyl sulfone and phenolic resins is comparable to that of conventional positive photoresists, also based on phenolic resins. [] This comparable etching resistance suggests that these negative resists can be viable alternatives in fabrication processes requiring good dry etching durability.
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